5-(4-Fluoro-phenyl)-7-methyl-8-oxo-7,8-dihydro-[1,7]naphthyridine-6-carbaldehyde
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Overview
Description
5-(4-Fluoro-phenyl)-7-methyl-8-oxo-7,8-dihydro-[1,7]naphthyridine-6-carbaldehyde is a heterocyclic compound belonging to the naphthyridine family.
Preparation Methods
The synthesis of 5-(4-Fluoro-phenyl)-7-methyl-8-oxo-7,8-dihydro-[1,7]naphthyridine-6-carbaldehyde typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 3-aminopyridines with aldehydes, followed by cycloaddition with styrenes . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperatures .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted phenyl ring, often using reagents like sodium methoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures to control the reaction rate and selectivity . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(4-Fluoro-phenyl)-7-methyl-8-oxo-7,8-dihydro-[1,7]naphthyridine-6-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studies have shown its potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of materials with specific electronic and photophysical properties
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar compounds include other naphthyridine derivatives such as 1,8-naphthyridine and 1,6-naphthyridine. Compared to these, 5-(4-Fluoro-phenyl)-7-methyl-8-oxo-7,8-dihydro-[1,7]naphthyridine-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct biological activities and reactivity profiles .
Properties
Molecular Formula |
C16H11FN2O2 |
---|---|
Molecular Weight |
282.27 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-7-methyl-8-oxo-1,7-naphthyridine-6-carbaldehyde |
InChI |
InChI=1S/C16H11FN2O2/c1-19-13(9-20)14(10-4-6-11(17)7-5-10)12-3-2-8-18-15(12)16(19)21/h2-9H,1H3 |
InChI Key |
QNTBFHTXJVZKDX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C2=C(C1=O)N=CC=C2)C3=CC=C(C=C3)F)C=O |
Origin of Product |
United States |
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